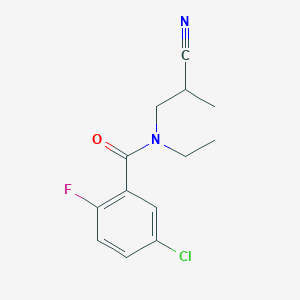
5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound’s molecular structure includes a benzamide core with chloro, cyano, and fluoro substituents, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the chloro, cyano, and fluoro groups is achieved through specific reactions such as halogenation, cyanation, and fluorination. Common reagents used in these reactions include chlorine gas, cyanogen bromide, and fluorine gas. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application.
化学反応の分析
Types of Reactions
5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of chloro and fluoro groups with other functional groups, leading to a variety of derivatives.
科学的研究の応用
5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is employed in the development of agrochemicals and other industrial products due to its reactivity and stability.
作用機序
The mechanism by which 5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide exerts its effects involves interactions with specific molecular targets The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects The pathways involved may include signal transduction, gene expression regulation, and metabolic processes
類似化合物との比較
Similar Compounds
- 5-chloro-N-(2-cyanopropyl)-1λ 3 -thia-3,4-diazacyclopenta-3,5-diene-2-carboxamide
- 5-chloro-N-methyl-6-propan-2-yloxypyridine-3-carboxamide
Uniqueness
Compared to similar compounds, 5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide stands out due to its specific substituents and their arrangement on the benzamide core. This unique structure imparts distinct reactivity and functionality, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further highlights its versatility and importance in scientific studies.
特性
分子式 |
C13H14ClFN2O |
|---|---|
分子量 |
268.71 g/mol |
IUPAC名 |
5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide |
InChI |
InChI=1S/C13H14ClFN2O/c1-3-17(8-9(2)7-16)13(18)11-6-10(14)4-5-12(11)15/h4-6,9H,3,8H2,1-2H3 |
InChIキー |
VSBNODDNKFOKPK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC(C)C#N)C(=O)C1=C(C=CC(=C1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,1'-Binaphthalene]-2,7-diamine](/img/structure/B14903808.png)
![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14903812.png)
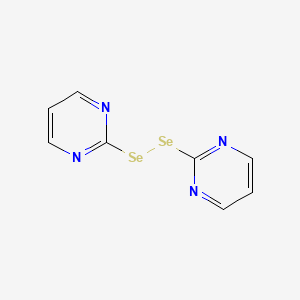


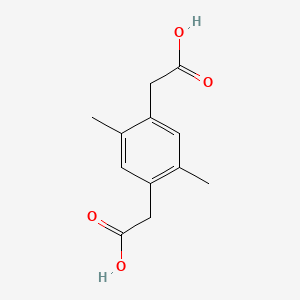



![n-Cyclohexylbenzo[d]thiazole-6-carboxamide](/img/structure/B14903865.png)
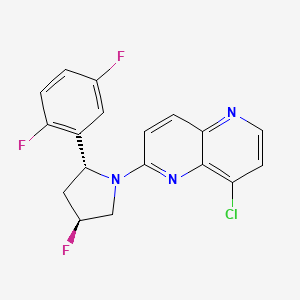
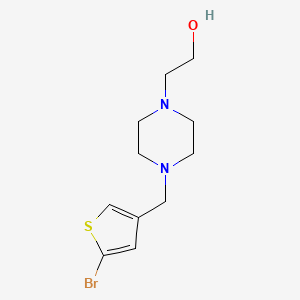
![4,4'-(2'-(Dicyclohexylphosphanyl)-[1,1'-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole)](/img/structure/B14903897.png)
